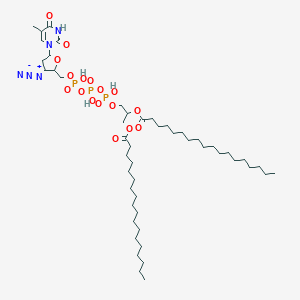
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol is a complex organic compound with a molecular formula of C49H90N5O17P3 and a molecular weight of 1114.2 g/mol. This compound is characterized by its intricate structure, which includes multiple phosphoryl and azido groups, as well as long-chain fatty acid esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and esterification. The key steps typically include:
Protection of Hydroxyl Groups: Protecting groups such as TBDMS (tert-butyldimethylsilyl) are used to protect hydroxyl groups during the initial stages of synthesis.
Azidation: The azido group is introduced using sodium azide (NaN3) in the presence of a suitable solvent like DMF (dimethylformamide).
Esterification: The final esterification step involves the reaction of the intermediate compound with octadecanoic acid (stearic acid) in the presence of a catalyst like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in targeted therapies.
Industry: Utilized in the development of novel materials and as a component in specialized coatings or adhesives.
Mechanism of Action
The mechanism of action of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the phosphoryl groups can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] palmitate
- [3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] myristate
Uniqueness
The uniqueness of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol lies in its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of multiple phosphoryl groups and long-chain fatty acid esters distinguishes it from other similar compounds, providing distinct chemical and biological properties.
Properties
CAS No. |
156705-00-9 |
|---|---|
Molecular Formula |
C49H90N5O17P3 |
Molecular Weight |
1114.2 g/mol |
IUPAC Name |
[3-[[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H90N5O17P3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(55)65-38-42(68-47(56)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)39-66-72(59,60)70-74(63,64)71-73(61,62)67-40-44-43(52-53-50)36-45(69-44)54-37-41(3)48(57)51-49(54)58/h37,42-45H,4-36,38-40H2,1-3H3,(H,59,60)(H,61,62)(H,63,64)(H,51,57,58) |
InChI Key |
BEQHVQYQYXNMAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Synonyms |
3'-azido-3'-deoxythymidine triphosphate distearoylglycerol AZTTP-DSG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



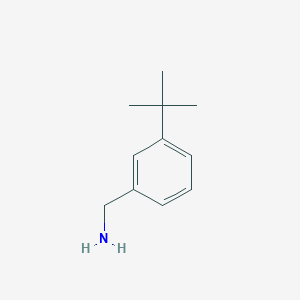
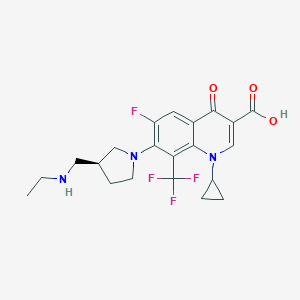
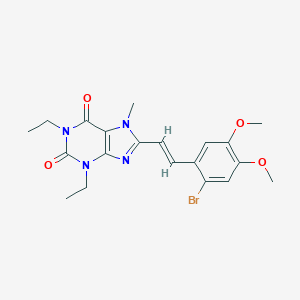
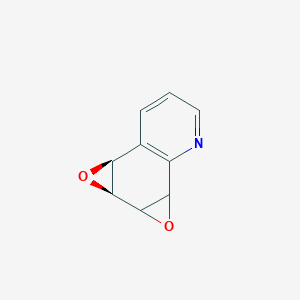


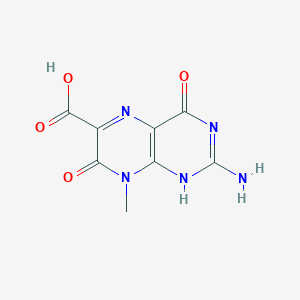
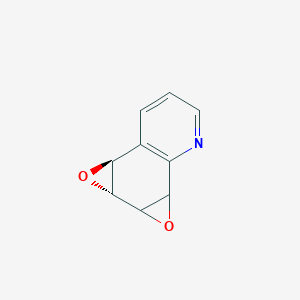
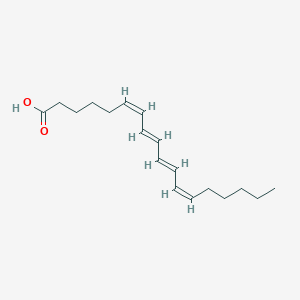
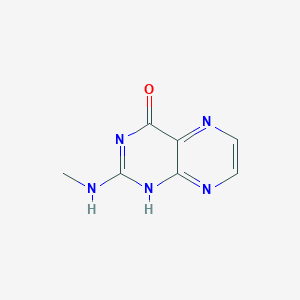
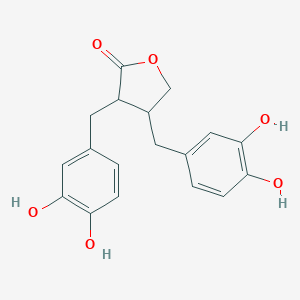
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)
